molecular formula C8H14N2 B3348971 1,5-Diazabicyclo(4.4.0)dec-6-ene CAS No. 19616-52-5

1,5-Diazabicyclo(4.4.0)dec-6-ene

Cat. No.: B3348971
CAS No.: 19616-52-5
M. Wt: 138.21 g/mol
InChI Key: ADYDYSSRJIVQDA-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo(4.4.0)dec-6-ene is an organic compound that belongs to the class of bicyclic amidines. It is known for its strong basicity and is widely used as a catalyst in various organic reactions. The compound is a colorless solid that is soluble in a variety of solvents and is effective for a range of organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo(4.4.0)dec-6-ene can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde and formic acid. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo(4.4.0)dec-6-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Michael Reactions: Typically involve the use of enones and enolates under mild conditions.

    Henry Reactions: Often use nitroalkanes and aldehydes in the presence of the compound as a catalyst.

    Transesterification Reactions: Usually involve esters and alcohols under basic conditions.

    Knoevenagel Condensations: Involve aldehydes or ketones and active methylene compounds.

Major Products Formed

The major products formed from these reactions include β-keto esters, nitro alcohols, and α,β-unsaturated carbonyl compounds .

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo(4.4.0)dec-6-ene involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates that can undergo further transformations. The compound acts as a nucleophilic catalyst, participating in the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo(4.4.0)dec-6-ene is unique due to its bicyclic structure, which imparts high basicity and nucleophilicity. This makes it particularly effective in catalyzing a wide range of organic reactions, including those that require strong bases .

Properties

IUPAC Name

2,3,4,6,7,8-hexahydro-1H-pyrido[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-6-10-7-3-5-9-8(10)4-1/h4,9H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDYSSRJIVQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2NCCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173281
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19616-52-5
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019616525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Diazabicyclo(4.4.0)dec-6-ene

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